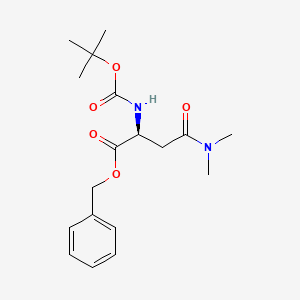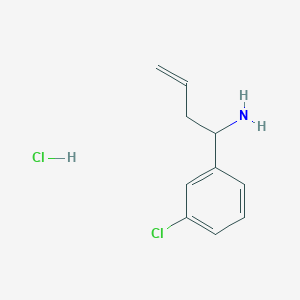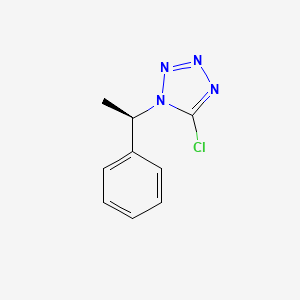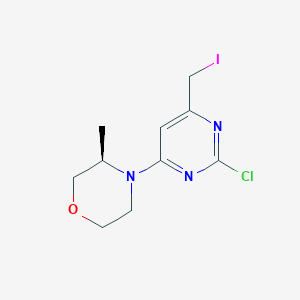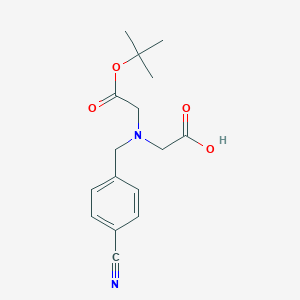
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a tert-butoxy group, a cyano group, and a benzyl group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with glycine, tert-butyl bromoacetate, and 4-cyanobenzyl bromide.
Protection of Glycine: Glycine is first protected by reacting it with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide to form tert-butyl glycine ester.
Alkylation: The protected glycine ester is then alkylated with 4-cyanobenzyl bromide in the presence of a base like potassium carbonate to introduce the 4-cyanobenzyl group.
Deprotection: The final step involves deprotecting the tert-butyl group under acidic conditions, such as using trifluoroacetic acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The cyano group and benzyl group can facilitate binding to active sites, while the glycine backbone allows for incorporation into metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Tert-butoxy)-2-oxoethyl)glycine: Lacks the 4-cyanobenzyl group, making it less versatile in certain synthetic applications.
N-(4-cyanobenzyl)glycine: Does not have the tert-butoxy group, which may affect its reactivity and solubility.
N-(2-(Tert-butoxy)-2-oxoethyl)-N-benzylglycine: Similar structure but without the cyano group, which can influence its chemical properties and applications.
Uniqueness
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine is unique due to the combination of the tert-butoxy group, cyano group, and benzyl group, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
IUPAC Name |
2-[(4-cyanophenyl)methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)11-18(10-14(19)20)9-13-6-4-12(8-17)5-7-13/h4-7H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUKKISVJKEBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
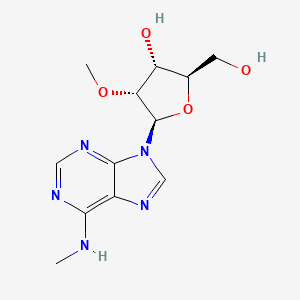
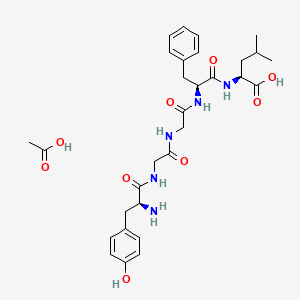
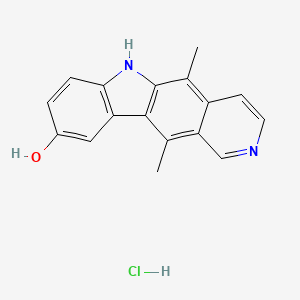
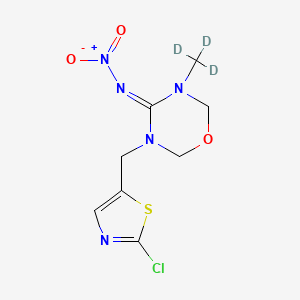
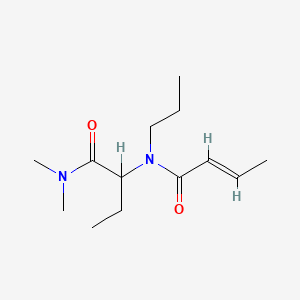
![2-oxo-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B8078350.png)
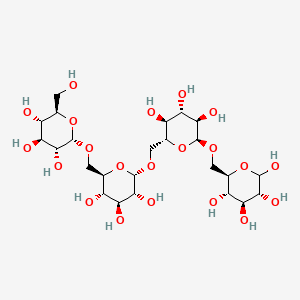
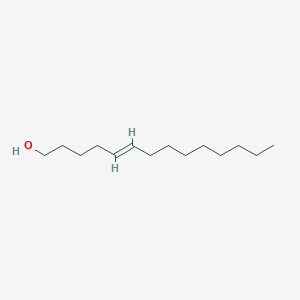
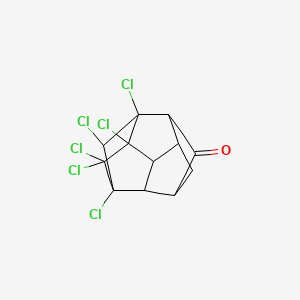
![2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B8078371.png)
